N-Benzo[D]1,3-dioxolen-5-YL-2-(4-phenylpiperazinyl)ethanamide
Description
N-Benzo[D]1,3-dioxolen-5-YL-2-(4-phenylpiperazinyl)ethanamide is a synthetic compound featuring a benzodioxole moiety fused to a phenylpiperazinyl-ethanamide scaffold. The ethanamide linker facilitates hydrogen bonding and structural rigidity, critical for receptor interaction .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-19(20-15-6-7-17-18(12-15)25-14-24-17)13-21-8-10-22(11-9-21)16-4-2-1-3-5-16/h1-7,12H,8-11,13-14H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXKRQAXOZDRBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Bond Formation via Carbodiimide-Mediated Coupling
The most direct approach involves coupling benzo[d]dioxole-5-carboxylic acid with 2-(4-phenylpiperazinyl)ethylamine using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) .
Procedure :
- Activation of Carboxylic Acid :
Benzo[d]dioxole-5-carboxylic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. EDC (1.2 equiv) and N-hydroxybenzotriazole (HOBt; 1.1 equiv) are added to form the active ester intermediate. - Amine Addition :
2-(4-Phenylpiperazinyl)ethylamine (1.1 equiv) is introduced dropwise, followed by stirring at 25°C for 12–18 hours. - Workup :
The reaction is quenched with aqueous NaHCO₃, extracted with DCM, and purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) to yield the title compound.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Purity (HPLC) | >95% |
| Reaction Time | 12–18 hours |
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency by reducing activation energy and minimizing side reactions. This method is adapted from analogous triazole and benzimidazole syntheses.
Procedure :
- Reagent Mixing :
Benzo[d]dioxole-5-carbonyl chloride (1.0 equiv) and 2-(4-phenylpiperazinyl)ethylamine (1.05 equiv) are combined in acetonitrile (MeCN). - Irradiation :
The mixture is subjected to microwave irradiation (150 W, 100°C) for 20 minutes. - Purification :
The crude product is recrystallized from ethanol/water (4:1) to afford white crystals.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85–88% |
| Purity (HPLC) | >98% |
| Reaction Time | 20 minutes |
Solid-Phase Synthesis for Scalability
Solid-phase methods, leveraging Wang resin , enable high-throughput synthesis and simplified purification.
Procedure :
- Resin Functionalization :
Wang resin (1.0 g, 1.2 mmol/g) is swelled in DCM, and Fmoc-2-(4-phenylpiperazinyl)ethylamine (1.5 equiv) is coupled using N,N'-diisopropylcarbodiimide (DIC)/HOBt. - Fmoc Deprotection :
The resin is treated with 20% piperidine in DMF to remove the Fmoc group. - Acylation :
Benzo[d]dioxole-5-carboxylic acid (2.0 equiv) is activated with HATU/DIPEA and coupled to the resin-bound amine. - Cleavage :
The product is cleaved with trifluoroacetic acid (TFA)/DCM (1:9) and precipitated in cold diethyl ether.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78–82% |
| Purity (HPLC) | >97% |
| Reaction Scale | Up to 50 g |
Optimization and Mechanistic Insights
Catalytic Enhancements
The use of Yb(OTf)₃ as a Lewis acid catalyst (10 mol%) in MeCN improves yields to 90–92% by stabilizing the tetrahedral intermediate during amide formation.
Solvent Effects
Polar aprotic solvents (DMF, MeCN) outperform ethereal solvents (THF, DCM) due to better solubility of intermediates and reduced side-product formation.
Temperature Control
Exothermic acylation reactions require strict temperature control (<30°C) to prevent racemization and decomposition.
Analytical Characterization
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 1H, ArH), 6.85 (s, 1H, ArH), 6.78 (d, J = 8.4 Hz, 1H, ArH), 3.95 (s, 2H, OCH₂O), 3.60 (t, J = 6.0 Hz, 2H, NCH₂), 2.75–2.55 (m, 8H, piperazine), 1.45 (s, 1H, NH).
- IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1645 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C–O–C).
Chromatographic Purity :
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Carbodiimide-Mediated | 68–72 | >95 | Moderate | High |
| Microwave-Assisted | 85–88 | >98 | High | Moderate |
| Solid-Phase | 78–82 | >97 | Very High | Low |
Chemical Reactions Analysis
Types of Reactions
N-Benzo[D]1,3-dioxolen-5-YL-2-(4-phenylpiperazinyl)ethanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-Benzo[D]1,3-dioxolen-5-YL-2-(4-phenylpiperazinyl)ethanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-Benzo[D]1,3-dioxolen-5-YL-2-(4-phenylpiperazinyl)ethanamide involves its interaction with specific molecular targets and pathways. The phenylpiperazine group is known to interact with neurotransmitter receptors, which may contribute to its biological effects. Additionally, the benzo[d][1,3]dioxole moiety can influence the compound’s binding affinity and selectivity for various targets.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Modifications
Key Observations :
- Rigidity vs. Flexibility : Incorporation of the ethanamide side chain into a third ring (e.g., Compound 20) enhances potency by mimicking melatonin’s planar structure, whereas chroman-fused analogs (Compound 21) reduce activity due to steric hindrance .
- Substituent Effects: In antiviral ethanamide derivatives (e.g., 8j), the p-methoxy and diethylamino groups are critical for activity; their removal (e.g., 20j, 22) abolishes efficacy .
Physicochemical and Electronic Properties
- Amide Resonance : The ethanamide group’s resonance stabilization, as shown in NBO analyses, enhances planarity and sp² hybridization at nitrogen, improving binding to proteins .
- Quantum Chemical Analysis: Tools like Multiwfn enable comparison of electron density and electrostatic potentials, critical for predicting solubility and bioavailability .
Crystallographic and Structural Studies
- Crystallography Tools : SHELXL and OLEX2 are widely used for refining ethanamide derivatives’ crystal structures, providing insights into conformational preferences and intermolecular interactions .
Biological Activity
N-Benzo[D]1,3-dioxolen-5-YL-2-(4-phenylpiperazinyl)ethanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound has a complex structure characterized by a benzo[d][1,3]dioxole moiety linked to a piperazine derivative. Its molecular formula is , with a molecular weight of approximately 316.36 g/mol. The presence of the dioxole ring contributes to its unique pharmacological properties, which are explored in various studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring the benzo[d][1,3]dioxole structure. For instance, derivatives synthesized from this moiety have shown significant antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HepG2 (liver cancer) | 2.38 |
| This compound | HCT116 (colon cancer) | 1.54 |
| This compound | MCF7 (breast cancer) | 4.52 |
These IC50 values indicate that the compound exhibits potent anticancer activity comparable to standard chemotherapeutic agents like doxorubicin, which has IC50 values ranging from 4.56 to 8.29 µM for similar cell lines .
The mechanism through which this compound exerts its anticancer effects involves several pathways:
- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial for cancer cell proliferation.
- Apoptosis Induction : Studies involving annexin V-FITC assays revealed that the compound promotes apoptosis in cancer cells by modulating mitochondrial apoptosis pathway proteins such as Bax and Bcl-2.
- Cell Cycle Arrest : The compound induces cell cycle arrest at specific phases, preventing further cell division and proliferation .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits notable antimicrobial activity against various pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 625–1250 µg/mL |
| Escherichia coli | Not effective |
| Candida albicans | Significant antifungal activity |
The compound demonstrated effective antibacterial properties against Gram-positive bacteria while showing limited or no activity against Gram-negative strains .
Study 1: Anticancer Efficacy
A study published in PubMed evaluated the anticancer effects of various benzo[d][1,3]dioxole derivatives. The results indicated that compounds with similar structures to this compound significantly inhibited tumor growth in vitro and in vivo models .
Study 2: Antimicrobial Assessment
Another research effort assessed the antimicrobial efficacy of synthesized derivatives against common pathogens. The study found that while some derivatives exhibited moderate activity against Staphylococcus aureus and Candida albicans, this compound showed promising results that warrant further investigation into its potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for N-Benzo[D]1,3-dioxolen-5-YL-2-(4-phenylpiperazinyl)ethanamide?
- Methodological Answer : The compound can be synthesized via coupling reactions involving piperazine derivatives and benzodioxole-containing precursors. For example, analogous compounds are prepared using amide bond formation with N-hydroxysuccinimide (NHS) esters or carbodiimide coupling agents (e.g., DCC or EDC) in aprotic solvents like dioxane . Purification often involves column chromatography (normal phase, 10% methanol/0.1% ammonium hydroxide) or recrystallization from ethanol/water mixtures to isolate high-purity crystals .
Q. How can the structural integrity of this compound be validated experimentally?
- Methodological Answer : X-ray crystallography (XRD) is the gold standard for confirming molecular geometry. Use SHELXL for refinement, ensuring proper handling of high Rint values caused by crystal imperfections (e.g., twinning or disorder) . Complementary techniques include NMR (to verify proton environments, particularly the benzodioxole and piperazine moieties) and mass spectrometry (ESI-MS for molecular ion confirmation) .
Q. Which computational methods are suitable for modeling its electronic properties and reaction mechanisms?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for thermochemical properties like atomization energies (average deviation <3 kcal/mol) . For correlation energy, the Colle-Salvetti formula adapted to density functionals provides reliable results for systems with similar aromatic and amide groups . Basis sets like 6-31G(d,p) are recommended for geometry optimization .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of this compound, and how can they be mitigated?
- Methodological Answer : High Rint values (e.g., >0.05) may result from poor crystal quality or disorder in the benzodioxole ring. Strategies include:
- Using TWINABS for data scaling in cases of twinning .
- Applying restraints to bond lengths/angles in SHELXL to manage disorder .
- Collecting low-temperature (100 K) data to reduce thermal motion artifacts .
Q. How do structural modifications (e.g., halogen substitution on the phenylpiperazine) affect biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies on analogs (e.g., bromo or fluoro substituents) reveal that electron-withdrawing groups enhance receptor binding affinity. For example, halogenated phenylpiperazines increase lipophilicity (logP by ~0.5 units) and improve blood-brain barrier penetration . Assays should include competitive binding studies (e.g., radioligand displacement) and functional cAMP assays for GPCR targets .
Q. How can synthetic pathways be optimized to favor thermodynamic vs. kinetic control?
- Methodological Answer : Kinetic control (e.g., low-temperature amide coupling) favors linear intermediates, while thermodynamic conditions (reflux in toluene) promote cyclization. Monitor reaction progress via TLC or in-situ IR to identify intermediates. Solvent polarity adjustments (e.g., switching from THF to DMF) can stabilize transition states .
Q. How should contradictions between computational predictions and experimental data (e.g., bond lengths) be resolved?
- Methodological Answer : Discrepancies in bond lengths >0.02 Å may arise from crystal packing effects unaccounted for in gas-phase DFT. Perform periodic DFT calculations (e.g., VASP or CASTEP) incorporating crystal lattice parameters to align theoretical and experimental data .
Q. What strategies are recommended for assessing its bioactivity against viral targets (e.g., SARS-CoV-2 proteases)?
- Methodological Answer : Use fluorescence resonance energy transfer (FRET) assays with purified viral proteases (e.g., SARS-CoV-2 main protease). Compare IC50 values with known inhibitors like ~{N}-[2-(5-fluoranyl-1~{H}-indol-3-yl)ethyl]ethanamide (IC50 ~1.59 Å resolution structure available) . Molecular docking (AutoDock Vina) can prioritize analogs for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
